5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride
Description
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride with a benzene core functionalized at positions 2 (methyl), 4 (methoxy), and 5 (chloro). The sulfonyl chloride group (–SO₂Cl) at position 1 renders it reactive in nucleophilic substitutions, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and pharmaceuticals. While specific data on this compound (e.g., CAS number, synthetic routes) are unavailable in the provided literature, comparisons with structurally related sulfonyl chlorides—such as 5-bromo-2-methoxy-4-methylbenzene-1-sulfonyl chloride and 5-cyano-2-fluorobenzene-1-sulfonyl chloride—highlight key trends in reactivity and applications .
Properties
IUPAC Name |
5-chloro-4-methoxy-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTBQIAYXMJONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of 5-Chlorosalicylic Acid
The initial step is methylation of 5-chlorosalicylic acid to introduce the methoxy group at the 4-position. Two main approaches have been documented:
Anhydrous Methylation : Direct methylation of 5-chlorosalicylic acid under anhydrous conditions using dimethyl sulfate and sodium hydroxide in acetone. This yields methyl 5-chloro-2-methoxybenzoate with good efficiency (66% yield) after reflux and extraction steps.
Aqueous Methylation : Esterification of 5-chlorosalicylic acid to methyl 5-chlorosalicylate followed by methylation under aqueous conditions. This method can give higher yields (up to 95%) of methyl 5-chloro-2-methoxybenzoate after purification by distillation.
Table 1: Methylation Conditions and Yields
| Method | Reagents & Solvents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Anhydrous | Dimethyl sulfate, NaOH, acetone | Reflux 45 min | 66 | Direct methylation |
| Aqueous | Dimethyl sulfate, NaOH, acetone | Reflux 4 hr | 95 | Esterification prior to methylation |
Conversion to Acid Chloride
The methylated acid is hydrolyzed and then converted to the acid chloride using thionyl chloride:
Formation of N-Phenethyl-5-chloro-2-methoxybenzamide (Optional Intermediate)
For certain synthetic pathways, the acid chloride is reacted with phenethylamine to form the corresponding amide:
- The acid chloride is added slowly to a benzene solution of phenethylamine.
- The amide precipitates as phenethylamine hydrochloride is filtered off.
- The amide is purified by distillation, yielding 90%.
This intermediate can undergo further chlorosulfonation and aminolysis to yield sulfonamide derivatives.
Chlorosulfonation to Form Sulfonyl Chloride
The critical step for introducing the sulfonyl chloride group involves chlorosulfonation:
- N-Phenethyl-5-chloro-2-methoxybenzamide or the methylated benzene derivative is treated with chlorosulfonic acid at low temperature (-10°C).
- The reaction mixture is warmed and then quenched on ice.
- The crude sulfonyl chloride is isolated and purified, often by recrystallization.
This step installs the sulfonyl chloride group at the 1-position on the benzene ring.
Alternative Synthetic Approaches and Related Compounds
While direct literature on 5-chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride is limited, related sulfonyl chlorides such as 3,4-dichlorobenzenesulfonyl chloride have been prepared via similar sulfonylation methods using chlorosulfonic acid or sulfuryl chloride. These methods involve:
- Reaction of the substituted benzene with chlorosulfonic acid in an inert solvent.
- Subsequent purification by washing and chromatography.
These approaches highlight the general applicability of chlorosulfonation for sulfonyl chloride preparation on substituted aromatic rings.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1. Methylation | 5-Chlorosalicylic acid | Dimethyl sulfate, NaOH, acetone, reflux | Methyl 5-chloro-2-methoxybenzoate | 66-95 |
| 2. Hydrolysis & Acid Chloride Formation | Methyl 5-chloro-2-methoxybenzoate | NaOH hydrolysis, thionyl chloride, reflux | 5-Chloro-2-methoxybenzoyl chloride | 72 |
| 3. Amide Formation (optional) | Acid chloride + phenethylamine | Benzene, low temp addition | N-Phenethyl-5-chloro-2-methoxybenzamide | 90 |
| 4. Chlorosulfonation | Amide or methylated benzene | Chlorosulfonic acid, -10°C to RT | This compound | 70 (as sulfonamide) |
Research Findings and Notes
- The methylation step is crucial for regioselectivity and yield; aqueous methylation after esterification tends to give higher yields.
- Chlorosulfonic acid is the preferred reagent for sulfonyl chloride formation due to its reactivity and selectivity.
- The intermediate amide formation is sometimes used to facilitate purification and improve yield in subsequent steps.
- The overall synthetic route is efficient, using commercially available starting materials such as 5-chlorosalicylic acid and phenethylamine.
- Related sulfonyl chlorides have been synthesized using similar sulfonylation strategies, confirming the robustness of the chlorosulfonation method.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamides and other derivatives.
Reduction: The compound can be reduced to form the corresponding sulfonamide.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and Lewis acids (e.g., AlCl3, FeBr3) as catalysts.
Nucleophilic Substitution: Reagents such as amines (e.g., NH3, RNH2) are used to replace the sulfonyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride to sulfonamide.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Halogenated Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Organic Synthesis
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride serves as a crucial building block in organic synthesis. It is frequently used to introduce sulfonyl groups into various organic molecules through nucleophilic substitution reactions. This property is exploited to create sulfonamide derivatives, which are valuable in pharmaceuticals.
Table 1: Common Reactions Involving this compound
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Nucleophilic Substitution | Amines, Alcohols | Sulfonamide Derivatives |
| Oxidation | Hydrogen Peroxide | Sulfones |
| Reduction | Sodium Borohydride | Alcohols |
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a precursor in the synthesis of biologically active molecules. Research has shown that derivatives of this sulfonyl chloride exhibit significant biological activity against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer properties of derivatives synthesized from this compound against colon cancer cell lines. The results indicated that certain analogs displayed potent antiproliferative activity, suggesting their potential as therapeutic agents for targeted cancer therapies .
Pharmaceutical Development
The compound is also utilized in the development of pharmaceuticals, particularly as an intermediate in synthesizing drugs that target specific biological pathways. Its ability to modify existing drug structures enhances efficacy and specificity.
Table 2: Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Drug Synthesis | Intermediate for sulfonamide drugs |
| Targeted Therapies | Development of selective inhibitors |
| Biochemical Assays | Reagent for enzyme activity assays |
Industrial Applications
In industrial settings, this compound is used in the production of specialty chemicals and materials. Its reactivity allows it to be employed in creating various functionalized compounds that have applications in agrochemicals and polymer chemistry.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce the sulfonyl group into target molecules.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes structural and molecular data for the target compound and its analogs:
Key Observations :
Reactivity and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The 5-cyano-2-fluoro analog () exhibits heightened reactivity due to strong EWGs (–CN and –F), which activate the sulfonyl chloride group toward nucleophilic substitution . In the target compound, the chloro substituent (position 5) provides moderate electron withdrawal, but the para-methoxy group (EDG) counteracts this effect, likely resulting in intermediate reactivity .
- Steric Considerations :
Physical Properties and Stability
- Solubility : Methoxy and methyl groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogen-only analogs.
- Stability : Sulfonyl chlorides with EWGs (e.g., –CN) are less prone to hydrolysis due to reduced electron density at the sulfur center, whereas EDGs (e.g., –OCH₃) may increase moisture sensitivity .
Biological Activity
5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride, also known as a sulfonyl chloride derivative, is an aromatic compound characterized by the presence of a chlorine atom, a methoxy group, and a methyl group attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 255.12 g/mol. This compound plays a significant role in organic synthesis, particularly in the manufacture of pharmaceuticals and agrochemicals. However, detailed studies on its biological activity remain limited.
The compound is typically presented as a white to pale yellow solid with a melting point ranging from 126°C to 128°C. Various synthetic methods have been reported for producing this sulfonyl chloride, each differing in yield, purity, and environmental impact. The electrophilic nature of this compound allows it to interact with nucleophiles, particularly amino acids in proteins, which may provide insights into its potential biological effects and mechanisms of action.
Biological Activity Overview
Currently, there is insufficient information regarding the specific biological activities or mechanisms of action of this compound in biological systems. However, its structural characteristics suggest potential interactions with various biological targets.
Potential Interactions
Research indicates that sulfonyl chlorides can react with nucleophilic sites in biomolecules, such as proteins and enzymes. The reactivity of this compound could lead to modifications in protein function or inhibition of enzymatic activity. This reactivity is critical for understanding its potential therapeutic applications or toxicological profiles.
Structure-Activity Relationship (SAR)
The biological activity of compounds similar to this compound has been explored through structure-activity relationship studies. For instance, modifications in the substituents on the aromatic ring can significantly influence the antiproliferative activity against various cancer cell lines. In studies involving arylsulfonamides, it was noted that electron-withdrawing groups at specific positions could enhance or diminish activity against cancer cells .
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | Lacks chlorine at the 5-position | |
| 5-Chloro-2-methoxybenzenesulfonyl chloride | Different positioning of methoxy group | |
| 4-Chlorobenzenesulfonyl chloride | No methoxy or methyl groups present |
The presence of both methoxy and methyl groups at specific positions distinguishes this compound from its analogs, potentially influencing its reactivity and biological activity.
Case Studies and Research Findings
While direct studies on this compound are sparse, related research provides insights into its potential applications:
- Anticancer Activity : Some sulfonamide derivatives have shown significant activity against various cancer cell lines by inhibiting cell proliferation through mechanisms that may involve targeting specific metabolic pathways .
- Antibacterial Properties : Compounds structurally related to sulfonyl chlorides have demonstrated antibacterial activity against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The interaction of these compounds with bacterial enzymes may inhibit growth or biofilm formation .
- Enzyme Inhibition : SAR studies indicate that modifications on the sulfonamide moiety can lead to enhanced selectivity for certain enzymes involved in disease processes, suggesting that similar modifications could be explored for this compound .
Q & A
Q. What are the common synthetic routes for 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl chloride?
The compound is synthesized via sulfonation of substituted benzene derivatives using chlorosulfonic acid under controlled conditions. For example, a protocol involves dissolving a precursor (e.g., 5-chloro-2-methoxyphenyl derivatives) in methylene chloride, adding excess chlorosulfonic acid, and stirring at 70°C for 2 hours. The product is extracted and purified via column chromatography (EtOAc/hexanes gradient). Yield optimization requires precise stoichiometry and temperature control .
Q. What spectroscopic techniques are used to characterize this sulfonyl chloride?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and purity. For instance, aromatic protons appear in the δ 7.1–8.2 ppm range, while methoxy groups resonate near δ 3.8 ppm. Mass spectrometry (MS) and high-resolution MS (HRMS) validate molecular weight and fragmentation patterns. Structural elucidation often includes IR spectroscopy to confirm sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
Q. What safety protocols are essential for handling this compound?
Due to its reactivity and potential toxicity, use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from moisture and bases to prevent hydrolysis. Refer to safety data sheets (SDS) for spill management and disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized for sulfonation steps in its synthesis?
Key variables include:
- Solvent polarity : Methylene chloride or chloroform minimizes side reactions.
- Temperature : Elevated temperatures (70–80°C) accelerate sulfonation but risk decomposition.
- Acid stoichiometry : Excess chlorosulfonic acid (≥2 eq) ensures complete conversion. Post-reaction quenching with ice-water stabilizes intermediates. Reaction monitoring via TLC or HPLC ensures yield reproducibility .
Q. How to resolve contradictions in reported biological activities of its derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using:
- Dose-response curves (e.g., IC₅₀ determination in J774A.1 macrophages) .
- Comparative studies : Benchmark against structurally similar sulfonamides (e.g., 4-(2-methoxyphenoxy) derivatives) to isolate substituent effects .
Q. What strategies improve the solubility and stability of this compound in biological assays?
- Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., via reaction with hydroxylamine) .
- Prodrug design : Mask the sulfonyl chloride group with hydrolyzable protecting groups (e.g., acetamides) for controlled release .
Q. How to design experiments for studying its role in enzyme inhibition?
- Kinetic assays : Measure inhibition constants (Kᵢ) using purified enzymes (e.g., carbonic anhydrase).
- Molecular docking : Model interactions with enzyme active sites (e.g., hydrogen bonding with methoxy groups) .
- Mutagenesis studies : Identify critical residues via site-directed mutagenesis .
Data Analysis and Methodological Challenges
Q. How to address variability in NMR data across studies?
- Deuterated solvent effects : Use consistent solvents (e.g., DMSO-d₆ vs. CDCl₃) to minimize shifts.
- Paramagnetic impurities : Filter samples through activated charcoal to remove metal contaminants .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?
- DFT calculations : Simulate transition states for sulfonate ester formation.
- Hammett σ constants : Correlate substituent effects (Cl, OCH₃) on reaction rates .
Tables
Table 1. Key Synthetic Parameters and Yields
| Precursor | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| 5-Chloro-2-methoxyphenyl | CH₂Cl₂ | 70 | 65 | >98% | |
| 4-Ethyl-2-hydroxybenzene | Chloroform | 80 | 58 | 95% |
Table 2. Comparative Biological Activity of Derivatives
| Derivative | Target | IC₅₀ (μM) | Cell Line | Reference |
|---|---|---|---|---|
| JC-171 (hydroxamic acid) | Macrophages | 1.2 | J774A.1 murine | |
| 4-Methoxyphenoxy analog | TNF-α | 3.8 | Human PBMCs |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
